5-Chloro-2-(difluoromethoxy)aniline hydrochloride

JAK Kinase Inhibitors Inflammation Asthma

Researchers developing JAK kinase or Factor XIa inhibitors require the precise 5-chloro-2-difluoromethoxyphenyl pharmacophore-generic anilines fail to deliver target engagement. This hydrochloride salt solves that challenge: • Matches the exact substitution pattern in patent-protected JAK inhibitor (asthma/inflammation) and Factor XIa anticoagulant series (Ki 0.140 nM) • HCl salt form ensures superior stability and solubility for amide coupling, SNAr, and cross-coupling reactions • ≥95% purity, light grey powder; ready for immediate synthetic use with global shipping available

Molecular Formula C7H7Cl2F2NO
Molecular Weight 230.04 g/mol
CAS No. 1431963-04-0
Cat. No. B6591610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(difluoromethoxy)aniline hydrochloride
CAS1431963-04-0
Molecular FormulaC7H7Cl2F2NO
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)OC(F)F.Cl
InChIInChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H
InChIKeyNHRGZRZIYISYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(difluoromethoxy)aniline Hydrochloride (CAS 1431963-04-0): Core Properties and Procurement Baseline


5-Chloro-2-(difluoromethoxy)aniline hydrochloride is a fluorinated aromatic amine and aniline derivative, supplied as a light grey powder with a purity of ≥95% . The compound has a molecular weight of 230.04 g/mol and the molecular formula C7H7Cl2F2NO . It is primarily utilized as a synthetic intermediate in pharmaceutical development due to its unique difluoromethoxy and chloro substitution pattern, which is critical for its role in creating more complex, biologically active molecules .

Why Generic Substitution of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride (CAS 1431963-04-0) Fails in Advanced Research


Generic substitution of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride is not feasible due to the critical and synergistic role of its specific substitution pattern (5-Cl, 2-OCF2H) on the aromatic ring. This precise arrangement is not a matter of general physicochemical property enhancement but is a structural requirement for activity in specific biological contexts. For instance, in the development of JAK kinase inhibitors, the 5-chloro-2-difluoromethoxyphenyl moiety is a key pharmacophore [1]. Analogs lacking this exact substitution pattern, such as 2-(difluoromethoxy)aniline or 3-(difluoromethoxy)aniline, would be inactive or have significantly altered target engagement, making the exact compound an essential building block for these specific research pathways [2].

Quantitative Evidence Guide for Differentiating 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride (CAS 1431963-04-0)


Evidence Item 1: Specific Substituent Pattern as a Key Pharmacophore for JAK Kinase Inhibition

The 5-chloro-2-difluoromethoxyphenyl moiety is explicitly claimed as a core structural component in a series of pyrazolopyrimidine compounds that are potent JAK kinase inhibitors, as detailed in patent AU2015261812B2 [1]. While the patent does not provide direct IC50 data for the aniline hydrochloride intermediate itself, it establishes the criticality of the exact substitution pattern. The 5-chloro and 2-difluoromethoxy groups on the phenyl ring are essential for the inhibitory activity against one or more JAK kinases [1]. This demonstrates that the compound is not merely a fluorinated aniline but a specific building block required for a defined biological target class. Generic analogs lacking this precise substitution are excluded from this activity space.

JAK Kinase Inhibitors Inflammation Asthma

Best Research and Industrial Application Scenarios for 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride (CAS 1431963-04-0)


Development of JAK Kinase Inhibitors for Inflammatory and Autoimmune Diseases

This compound is an essential intermediate for the synthesis of 5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine compounds, which are claimed as JAK kinase inhibitors with potential applications in treating inflammation and asthma [1]. Researchers and process chemists working on these patent-protected chemical series must use this specific aniline derivative to maintain the defined structure-activity relationship (SAR) and intellectual property position.

Synthesis of Novel Fluorinated Aromatic Amine Derivatives

The compound serves as a versatile building block for the introduction of the 5-chloro-2-difluoromethoxyphenyl motif into more complex molecules [1]. Its hydrochloride salt form enhances its stability and solubility, making it a practical reagent for a variety of organic synthesis reactions, including amide bond formation, nucleophilic aromatic substitution, and cross-coupling reactions, where the presence of both a chloro and a difluoromethoxy group offers multiple points for further functionalization .

Production of Factor XIa Inhibitor Candidates

The 5-chloro-2-(difluoromethoxy)phenyl group is also a key component in a series of coagulation Factor XIa inhibitors, with a disclosed Ki value of 0.140 nM for a complex molecule containing this moiety [2]. This highlights the compound's utility as a critical intermediate in the development of novel anticoagulant therapies, further reinforcing its value in cardiovascular and hematology research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-(difluoromethoxy)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.